A Comprehensive Technical Guide to Sodium Methanethiolate for Researchers
A Comprehensive Technical Guide to Sodium Methanethiolate for Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide on the fundamental properties, synthesis, applications, and safety protocols for sodium methanethiolate (CH₃SNa). It is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Fundamental Properties
Sodium methanethiolate, also known as sodium thiomethoxide, is a powerful nucleophilic reagent widely employed in organic chemistry.[1][2] It is the sodium salt of methanethiol and is commercially available as a white to off-white or light brown solid.[1][2][3] Due to its high reactivity, it is often supplied and handled as an aqueous solution.[1][4] The solid form is sensitive to air, moisture, and carbon dioxide, and hydrolysis produces methanethiol, a gas with a potent and noxious odor.[1][3][5][6]
Physical and Chemical Data
The core physical and chemical properties of sodium methanethiolate are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | CH₃NaS | [1][3][6] |
| Molecular Weight | 70.08 g/mol | [3][7] |
| Appearance | White to off-white or light brown solid.[1][2][7] | [1][2][7] |
| Odor | Strong, offensive, fecal-like odor.[1][2][5] | [1][2][5] |
| Melting Point | 88–90 °C (190–194 °F) | [3] |
| Density (Solid) | 1.43 g/cm³ | [3] |
| Density (15% aq. soln.) | ~1.12 g/cm³ at 20°C | [1] |
| Density (21% aq. soln.) | 1.09 - 1.11 g/mL at 20°C | [4] |
| Flash Point (15% aq. soln.) | 27°C | [1][6] |
| Solubility | Soluble in water and polar organic solvents like ethanol.[2][3][5] | [2][3][5] |
Spectral Data
Key spectral characteristics are important for the identification and characterization of sodium methanethiolate.
| Spectroscopy | Data | Source(s) |
| UV-Vis | Max Absorption (Cyclohexane): 228.5 nm (log ε = 2.15) | [2] |
| IR | 17224 (Sadtler Research Laboratories IR Grating Collection) | [2] |
| NMR | 8209 (Sadtler Research Laboratories Prism Collection) | [2] |
| Mass Spec | 86 (NIST/EPA/MSDC Mass Spectral Database 1990 Version) | [2] |
Chemical Reactivity and Applications
Sodium methanethiolate's utility stems from its nature as a potent source of the methanethiolate (CH₃S⁻) anion, a strong nucleophile.[1][3] This reactivity is harnessed in a variety of synthetic transformations critical to pharmaceutical and materials science research.
Key Applications:
-
Nucleophilic Substitution: It is widely used for the synthesis of methyl thioethers from alkyl halides and methyl aryl sulfides from haloarenes.[1][3][8]
-
S-Dealkylation: Alkanethiolates like sodium methanethiolate are efficient reagents for the Sₙ2 dealkylation of esters and aryl ethers, a crucial step in manipulating protecting groups during multi-step syntheses.[1][8]
-
Pharmaceutical Synthesis: It serves as a key intermediate in the production of important pharmaceuticals, including cephalosporin antibiotics like Cefazolin.[8][9] It is also used to synthesize thiol-based histone deacetylase (HDAC) inhibitors, such as analogues of suberoylanilide hydroxamic acid (SAHA).[1][5][7]
-
Materials Science: The compound is utilized in the fabrication of organic semiconductors for field-effect transistors and in the synthesis of metal thiolate complexes for catalysis.[1][4]
Caption: Common synthetic routes involving sodium methanethiolate.
Experimental Protocols
The following protocols are generalized procedures. Researchers should consult specific literature for reaction optimization and adapt procedures to their specific substrates and laboratory conditions.
Protocol for Synthesis of Sodium Methanethiolate
This procedure describes the in situ preparation from methanethiol.
Materials:
-
Methanethiol (CH₃SH)
-
Sodium hydride (NaH) or Sodium hydroxide (NaOH)
-
Anhydrous solvent (e.g., diethyl ether, THF, or ethanol)[1][2][3]
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Methodology:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.0 eq) in the chosen anhydrous solvent in a flame-dried, three-neck flask equipped with a magnetic stirrer, gas inlet, and a means to add the thiol.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly bubble gaseous methanethiol through the suspension or add a pre-condensed solution of methanethiol (1.0 eq) dropwise. Hydrogen gas will evolve if using NaH.[3]
-
Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours until gas evolution ceases.
-
The resulting slurry or solution of sodium methanethiolate can be used directly for subsequent reactions.[2]
Caption: General workflow for the laboratory synthesis of CH₃SNa.
Protocol for Purification (Solid)
For applications requiring the isolated solid.[5]
Materials:
-
Crude sodium methanethiolate
-
Anhydrous ethanol
-
Anhydrous diethyl ether
Methodology:
-
Dissolve the crude sodium methanethiolate solid in a minimal amount of anhydrous ethanol.
-
To the resulting solution, add an excess of anhydrous diethyl ether (e.g., 10 volumes) to induce precipitation.
-
Cool the mixture in an ice bath or refrigerator to maximize the recovery of the precipitate.
-
Collect the white precipitate by filtration under an inert atmosphere.
-
Wash the collected solid with cold, anhydrous diethyl ether.
-
Dry the purified sodium methanethiolate under high vacuum to remove all residual solvents. Store the final product under an inert gas.[1]
Protocol for a Typical Nucleophilic Substitution (Thioether Synthesis)
This procedure outlines the synthesis of a methyl thioether from an alkyl halide.
Materials:
-
Sodium methanethiolate (solid or as a prepared solution)
-
Alkyl halide (R-X)
-
Aprotic polar solvent (e.g., DMF, DMSO)
Methodology:
-
In a flask under an inert atmosphere, dissolve the alkyl halide (1.0 eq) in the chosen solvent.
-
Add sodium methanethiolate (1.1 eq) portion-wise as a solid or dropwise as a solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude methyl thioether.
-
Purify the product as necessary, typically by column chromatography.
Safety and Handling
Sodium methanethiolate is a hazardous substance that requires strict safety protocols. It is corrosive, flammable, and toxic if swallowed.[1][10][11] Contact with moisture or acids liberates methanethiol, a toxic and flammable gas.[2]
GHS Hazard Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Solid/Liquid | 🔥 | Danger | H226: Flammable liquid and vapor.[11] H228: Flammable solid.[10] |
| Acute Toxicity (Oral) | 💀 | Danger | H301: Toxic if swallowed.[10][11] |
| Skin Corrosion | corrosive | Danger | H314: Causes severe skin burns and eye damage.[10][11] |
| Serious Eye Damage | corrosive | Danger | H318: Causes serious eye damage.[10] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a certified fume hood.[2][11] Use explosion-proof electrical and ventilation equipment.[11][12]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[11][13]
-
Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile) and flame-retardant protective clothing.[11]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[11]
-
-
Safe Handling Practices: Avoid all personal contact, including inhalation.[12] Keep away from heat, sparks, open flames, and other ignition sources.[11][12] Ground and bond containers when transferring material to prevent static discharge.[11][14] Do not eat, drink, or smoke when using this product.[12]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable materials.[2][14] The material is air and moisture sensitive and should be stored under an inert gas.[1][5][6] Keep away from acids and oxidizing agents.[2]
-
Spill Management: In case of a spill, evacuate the area. Remove all ignition sources.[12] Contain the spill using sand, earth, or other non-combustible absorbent material.[13] Use non-sparking tools for cleanup.[12]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not mix with other waste. Uncleaned containers should be treated as the product itself.[14]
Caption: A flowchart for the safe handling of sodium methanethiolate.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Sodium methanethiolate - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Sodium thiomethoxide | 5188-07-8 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Sodium methanethiolate | CH3NaS | CID 4378561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. tcichemicals.com [tcichemicals.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
